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C60 DERIVATIVES

Cat. No.: B1171287
CAS No.: 175696-18-1
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Description

C60 derivatives are functionalized forms of buckminsterfullerene, a unique carbon nanomaterial with a symmetrical, cage-like structure. These compounds are engineered to overcome the inherent hydrophobicity of pristine C60, yielding water-soluble and biologically compatible molecules for advanced biomedical research . Their core value stems from a dual nature: they can act as powerful anti-oxidants or, when photoactivated, as efficient photosensitizers . In antioxidant studies, the C60 core is characterized as a "free radical sponge," with an efficacy orders of magnitude higher than conventional antioxidants, making it valuable for investigating oxidative stress in models of neurodegeneration, musculoskeletal disorders, and visceral organ injury . Conversely, in Photodynamic Therapy (PDT) research, this compound absorb light to generate reactive oxygen species (ROS), inducing cell death in anti-tumor and antimicrobial studies . Their mechanism in oncology research involves ROS-mediated initiation of mitochondria-induced apoptosis and cell membrane disruption . Furthermore, cationic this compound show particular promise in antimicrobial photodynamic inactivation (PDI) against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . Additional research applications include the inhibition of specific enzyme activities , such as the influenza A PA endonuclease, demonstrating antiviral potential . The functionalizable cage structure also serves as a platform for developing systems for drug and gene delivery . This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures in humans, nor for personal use.

Properties

CAS No.

175696-18-1

Molecular Formula

C7H8O4

Origin of Product

United States

Synthetic Methodologies for Covalent C60 Derivatives

Cycloaddition Reactions in Fullerene Functionalization

Cycloaddition reactions are a cornerstone of C60 chemistry, offering a versatile and efficient means to introduce a wide range of functional groups onto the fullerene scaffold. researchgate.net The driving force behind these reactions is often the reduction of strain within the fullerene skeleton. rsc.org The inherent dienophilic character of the chem-station.comchem-station.com double bonds in C60 makes it an excellent substrate for various cycloaddition processes. academie-sciences.frillinois.edu These reactions, particularly [2+1], [3+2], and [4+2] cycloadditions, provide access to a vast library of C60 derivatives with tailored electronic and physical properties. researchgate.netdiva-portal.org

[2+1] Cycloaddition: Methanofullerenes (Bingel, Diazo Compounds)

The [2+1] cycloaddition is a widely utilized method for the functionalization of the C60 core, leading to the formation of methanofullerenes. beilstein-journals.orgbeilstein-journals.orgnih.gov This approach is attractive due to its high selectivity and the stability of the resulting cyclopropane (B1198618) ring fused to the fullerene cage. Two primary synthetic routes dominate the synthesis of methanofullerenes: nucleophilic cyclopropanation, famously known as the Bingel reaction, and the thermal addition of diazo compounds. beilstein-journals.orgbeilstein-journals.orgnih.gov

First reported by C. Bingel in 1993, the Bingel reaction has become one of the most popular and efficient methods for synthesizing methanofullerenes. rsc.orgchem-station.comwikipedia.org The reaction involves the treatment of C60 with a stabilized α-halocarbanion, typically generated from a bromomalonic ester in the presence of a base. rsc.org

The mechanism proceeds through the deprotonation of the halo-derivative by a base, creating a reactive nucleophile that attacks an electron-deficient double bond on the C60 cage. rsc.org The resulting fullerene carbanion then undergoes an intramolecular SN2 substitution of the halogen atom, leading to the formation of the methano-derivative. rsc.org Commonly used bases include sodium hydride (NaH) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chem-station.comredalyc.orgredalyc.org

A significant advantage of the Bingel reaction is its exclusive addition to the chem-station.comchem-station.com double bonds of the fullerene framework. chem-station.comillinois.edu The reaction proceeds under mild conditions and generally provides good yields of the desired products. illinois.edu Furthermore, the presence of ester groups in the resulting methanofullerenes allows for subsequent chemical modifications. illinois.edu

The scope of the Bingel reaction has been expanded to include various bromo-substituted active methylene (B1212753) compounds, such as brominated β-keto esters and brominated 1,3-diketones, often with excellent yields. acs.org An alternative "Hirsch-modified" Bingel method allows for the one-pot synthesis of methanofullerenes using CBr4 or I2 along with a base and a malonate-derived substrate, generating the reactive monohalomalonate in situ. chem-station.combeilstein-journals.org

Table 1: Examples of Reagents and Conditions in the Bingel Reaction

ReagentBaseSolventProduct Yield
Diethyl bromomalonateDBUTolueneHigh
Methyl 2-chloroacetoacetateNaHTolueneModerate
ω-BromoacetophenonePotassium tert-butoxideTolueneModerate
Acetylacetone / CBr4DBUo-Dichlorobenzene69%

Data sourced from multiple studies. rsc.orgredalyc.org

The thermal addition of diazo compounds to C60 represents another key strategy for the synthesis of methanofullerenes. beilstein-journals.orgbeilstein-journals.orgnih.gov This method often provides higher yields of functionalized C60 compared to nucleophilic cyclopropanation and allows for a high degree of variability in the substituents on the cyclopropane ring. beilstein-journals.org

The reaction typically involves heating a solution of C60 and a diazo compound, leading to the extrusion of nitrogen gas and the formation of a cyclopropane ring on the fullerene. beilstein-journals.org The first example of this reaction was reported by Suzuki in 1991, involving the addition of diphenyldiazomethane to C60. beilstein-journals.orgbeilstein-journals.org

Two potential mechanisms are considered for the thermal reaction of diazo compounds with C60. beilstein-journals.orgbeilstein-journals.org The first involves the preliminary formation of a carbene through thermal decomposition of the diazo compound, which then adds synchronously to a chem-station.comchem-station.com double bond of C60. beilstein-journals.orgbeilstein-journals.org The second mechanism proposes a 1,3-dipolar cycloaddition of the diazo compound to the fullerene to form a pyrazoline intermediate, which then eliminates molecular nitrogen. beilstein-journals.orgbeilstein-journals.org

The reaction of C60 with diazoacetates and diazomalonates has been shown to produce the corresponding methanofullerenes. beilstein-journals.org In some cases, the use of a catalyst, such as Rh2(OAc)4, can improve the selectivity and yield of the reaction. beilstein-journals.org

Table 2: Examples of Diazo Compounds Used in Methanofullerene Synthesis

Diazo CompoundReaction Conditions
DiphenyldiazomethaneToluene, room temperature
Ethyl diazoacetateToluene, reflux
Diethyl diazomalonateToluene, reflux
4-(tert-Butoxycarbonyl)phenyldiazomethaneNot specified

Data compiled from various research articles. beilstein-journals.orgbeilstein-journals.org

Achieving regioselectivity in the multiple functionalization of C60 is a significant challenge due to the numerous possible addition sites. illinois.edu However, strategies have been developed to control the regioselectivity of cycloaddition reactions.

In the context of the Bingel reaction, tether-directed double and triple additions have proven effective. illinois.edu This approach utilizes a tether-connected bismalonate, which, in the presence of I2 and DBU, generates the corresponding 2-iodo-malonate in situ. chem-station.comillinois.edu The tether directs the second addition to a specific location on the fullerene surface, leading to improved yields and regioselectivity. chem-station.comillinois.edu Supramolecular strategies, such as using nanocapsules as masks, have also been employed to achieve regioselective Bingel functionalization of both C60 and C70. chemrxiv.orgudg.eduacs.org

For Diels-Alder reactions, the inherent reactivity of the chem-station.comchem-station.com bonds generally directs the cycloaddition to these sites. academie-sciences.fr However, achieving regioselectivity in multiple additions remains a focus of research. researchgate.netacs.org Supramolecular mask strategies have also been extended to Diels-Alder reactions, demonstrating the ability to control the regioselectivity of bis-adduct formation by simply changing the size of the diene. chemrxiv.org

1,3-Dipolar Cycloaddition (Prato Reaction)

The 1,3-dipolar cycloaddition of azomethine ylides to C60, commonly known as the Prato reaction, is a highly effective method for producing N-methylpyrrolidine derivatives of fullerenes, or pyrrolidinofullerenes. wikipedia.orgfigshare.com This reaction is a specific example of the broader class of 1,3-dipolar cycloadditions of azomethine ylides to olefins. wikipedia.org

The classic Prato reaction involves the in situ generation of an azomethine ylide from the reaction of an α-amino acid, such as sarcosine, with an aldehyde, like paraformaldehyde, upon heating in a suitable solvent like toluene. wikipedia.org This ylide then reacts with a chem-station.comchem-station.com double bond of C60 to yield the corresponding pyrrolidinofullerene. wikipedia.org The reaction is known for its high efficiency, with yields often exceeding 80% based on converted C60. wikipedia.org

The Prato reaction is versatile and has been successfully applied to the functionalization of endohedral metallofullerenes and carbon nanotubes. wikipedia.org In the case of endohedral metallofullerenes, the reaction initially forms the kinetically favored chem-station.comacademie-sciences.fr-adduct, which can then be thermally converted to the thermodynamically more stable chem-station.comchem-station.com-adduct. wikipedia.org

Recent advancements have focused on the stereoselective synthesis of chiral pyrrolidinofullerenes using N-metalated azomethine ylides in the presence of chiral catalysts. nih.gov This has enabled the stereodivergent synthesis of these derivatives with high diastereoselectivity and enantioselectivity. nih.gov

Diels-Alder Cycloaddition

The [4+2] Diels-Alder cycloaddition has proven to be a valuable and versatile tool for the functionalization of C60. academie-sciences.frrsc.org The electron-deficient nature of C60 makes it a potent dienophile, readily reacting with electron-rich dienes. academie-sciences.frpsu.edu The reaction typically occurs at the chem-station.comchem-station.com double bonds of the fullerene. academie-sciences.frmdpi.com

This cycloaddition provides a rigid bridge between the addend and the fullerene core, resulting in systems with well-defined geometries. academie-sciences.fr The versatility of the Diels-Alder reaction has been demonstrated through the use of various dienes, including cyclopentadiene, anthracene (B1667546), and 2,3-dimethylbuta-1,3-diene. academie-sciences.fr

The Diels-Alder approach has been extensively used to link electroactive units, such as porphyrins, phthalocyanines, and tetrathiafulvalene (B1198394) (TTF), to the C60 cage. academie-sciences.fr These donor-acceptor systems are of great interest for applications in artificial photosynthesis and photovoltaics. academie-sciences.fr The rigid connection provided by the Diels-Alder reaction can facilitate through-space interactions, which are important for electron transfer processes. academie-sciences.fr

The kinetics of the Diels-Alder reaction of C60 with acenes like anthracene and tetracene have been studied, revealing differences in reactivity that correlate with the loss of aromaticity in the diene upon cycloaddition. psu.edu

Radical Addition Reactions

The high reactivity of C60 towards free radicals makes radical addition a significant method for its functionalization. iaea.org This reactivity stems from the electron-deficient character of the fullerene cage. rsc.org

Photochemically generated benzyl (B1604629) radicals, for instance, react with C60 to form a series of adducts, R_nC_60 (where R = C6H5CH2), with 'n' ranging from 1 to at least 15. Among these, the radical adducts with n=3 and n=5 have been identified as stable allylic and cyclopentadienyl (B1206354) radicals, respectively. nih.gov This stability is attributed to the steric hindrance provided by the benzyl groups, which protects the radical sites on the fullerene surface. nih.gov Similarly, methyl radicals readily add to C60, leading to the formation of (CH3)nC60 with n values up to at least 34. nih.gov

Manganese(III) acetate (B1210297) dihydrate can be used to generate free radicals from active methylene compounds for addition to C60. For example, the reaction with dimethyl malonate or diethyl malonate can yield singly bonded fullerene dimers or 1,4-bisadducts depending on the reaction time. ustc.edu.cn Theoretical studies on the addition of methyl methacrylate (B99206) (MMA) radicals to C60 have shown that the first three additions are energetically favorable, forming a stable allyl-type trisadduct radical that is less reactive towards further radical addition. sci-hub.se Time-resolved Electron Paramagnetic Resonance (TR-EPR) and pulsed EPR methods have been employed to study the kinetics of these radical addition reactions, confirming that C60 is an efficient radical scavenger with high reaction rate constants. iaea.org

Table 1: Examples of Radical Addition Reactions on C60

Radical SourceReagentsProduct TypeReference
Benzyl radicalsPhotolysis of dibenzyl ketoneR_nC_60 (R = benzyl) nih.gov
Methyl radicalsPhotolysis of acetyl peroxide(CH3)_nC_60 nih.gov
Malonate radicalsDimethyl malonate, Mn(OAc)3·2H2ODimer, 1,4-bisadduct ustc.edu.cn
Methyl methacrylateMMA polymerizationFullerene-MMA adducts sci-hub.se

Nucleophilic Addition Reactions

The electron-deficient nature of the C60 cage makes it an excellent electrophile, readily undergoing nucleophilic addition reactions. rsc.org This reactivity has been exploited to synthesize a wide range of this compound.

Common nucleophiles used in these reactions include organometallic reagents like Grignard reagents and organolithium compounds. wikipedia.org For example, the reaction of C60 with methylmagnesium chloride results in a penta-adduct where the methyl groups are arranged around a cyclopentadienyl anion. wikipedia.org Another prominent nucleophilic addition is the Bingel reaction, which involves the cyclopropanation of C60 using a stabilized carbanion, typically generated from a halomalonate and a base. rsc.orgnih.gov

The reaction of C60 with oxygen-based nucleophiles such as hydroxide (B78521) (HO⁻) and methoxide (B1231860) (CH₃O⁻) has also been investigated. In the presence of benzyl bromide, the reaction with HO⁻ leads to the formation of C60 oxazolines, while the reaction with CH₃O⁻ yields di- and tetra-adducts with methoxy (B1213986) and benzyl groups. acs.org Furthermore, tandem reactions involving nucleophilic addition followed by another reaction, such as a Diels-Alder cycloaddition, have been developed. For instance, N-butadienyl N,O-ketene silyl (B83357) acetals react with C60 in a tandem nucleophilic addition/intramolecular Diels-Alder sequence to form bicyclic octahydroquinolino-fused fullerene derivatives stereoselectively. researchgate.net The mechanism for this nucleophilic addition is proposed to involve a single electron transfer followed by radical anion-radical cation recombination. researchgate.net

Under basic conditions, even simple ketones like acetone (B3395972) can react with C60. In the presence of tetra-n-butylammonium hydroxide (TBAOH) and an alkylating agent, a methano rsc.orgfulleroid with a unique 1,1,4,9,9,25-configuration is formed. This product arises from the ring-opening of an initially formed researchgate.netacs.org-cyclopropane intermediate via nucleophilic attack by a methoxide ion. diva-portal.org

Table 2: Examples of Nucleophilic Addition Reactions on C60

NucleophileReagentsProduct TypeReference
OrganomagnesiumCH3MgClPenta-adduct wikipedia.org
Halomalonate carbanionDiethyl bromomalonate, BaseMethanofullerene rsc.org
Hydroxide ionHO⁻, PhCH2BrC60 oxazoline acs.org
Methoxide ionCH3O⁻, PhCH2BrDi- and tetra-adducts acs.org
Acetone enolateAcetone, TBAOH, ArCH2BrMethano rsc.orgfulleroid diva-portal.org

Hydroarylation and Polyarylation Strategies

Hydroarylation provides a direct method for attaching aryl groups to the C60 cage. Rhodium-catalyzed hydroarylation of C60 with arylboronic acids has been shown to be an effective method for producing monohydroarylated fullerenes. researchgate.netacs.org The addition of protic additives like tert-butanol (B103910) and water can significantly improve the yields of these reactions, with yields ranging from 14% to 50% depending on the arylboronic acid used. researchgate.netacs.org The reaction proceeds via the addition of the aryl group and a hydrogen atom across a acs.orgacs.org double bond of the fullerene. acs.org

Polyarylation of C60 can be achieved using different catalytic systems. For instance, the reaction of C60 with FeCl3 in chlorobenzene (B131634) at room temperature leads to a mixture of polyarylated products, including pentaaryl(chloro) rsc.orgfullerene. acs.org Another approach involves the acid-catalyzed fullerenation of aromatic compounds. nih.gov

Table 3: Hydroarylation and Polyarylation of C60

Reaction TypeCatalyst/ReagentAryl SourceKey Product(s)Reference
HydroarylationRhodium catalystArylboronic acidsMonohydroarylated C60 researchgate.netacs.org
PolyarylationFeCl3ChlorobenzenePolyarylated fullerenes acs.org
Friedel-CraftsAlCl3Chlorobenzene1,2-adduct (Ar-C60-H) wikipedia.org

Cage-Opening Reactions and Re-functionalization

The modification of the C60 framework itself through cage-opening reactions provides a pathway to novel fullerene derivatives with unique properties and functionalities. These reactions involve the selective cleavage of carbon-carbon bonds within the fullerene skeleton.

One strategy involves the use of pre-functionalized fullerenes. For example, fullerene mixed peroxides like C60(OOtBu)6 can serve as starting materials. Photoinduced homolysis of the peroxide bond initiates a series of steps, including ring expansion and ultimately decarboxylation, to yield nih.govfullerenones with orifices on the cage surface. acs.org These open-cage fullerenes have been shown to encapsulate small molecules like water. acs.org

Another approach involves the reaction of C60 with specific reagents that lead to cage opening in a more direct manner. The thermal reaction of C60 with 4,6-dimethyl-1,2,3-triazine (B11767535) results in an open-cage fullerene derivative with an eight-membered ring orifice. researchgate.net This product can be further modified, for instance, by photochemical reaction with singlet oxygen to expand the orifice to a twelve-membered ring. researchgate.net Copper-mediated cascade reactions have also been developed, where C60 reacts with a propargylic phosphate (B84403) in the presence of CuCl to form an open-cage fullerene with an eight-membered ring in a one-pot synthesis. researchgate.net The reaction of C60 with pyridazine (B1198779) derivatives can also lead to open-cage fullerenes. nih.gov

These open-cage fullerenes are not just chemical curiosities; they are crucial intermediates in the synthesis of endohedral fullerenes, where atoms or small molecules are encapsulated within the fullerene cage. nih.govnih.gov The orifice allows for the insertion of the guest species, after which the cage can be chemically "closed" or re-functionalized. rsc.org

Synthesis of Poly-Functionalized this compound

The creation of this compound with multiple addends, known as poly-functionalized derivatives, allows for significant tuning of the fullerene's properties. nih.govrsc.org Various synthetic strategies have been developed to control the number and regiochemistry of the additions.

One powerful method for creating poly-functionalized fullerenes is the regioselective multiple addition of organocopper reagents. For example, a one-step penta-addition of a functionalized aryl copper reagent to C60 can be achieved, leading to a polyfunctionalized derivative in a convergent manner. mdpi.com Similarly, the reaction of C60 with tert-butyl hydroperoxide in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) yields a hexakis-adduct, which can be a precursor to isomerically pure fullerenols. rsc.org

The Bingel-Hirsch reaction, a cyclopropanation method, is widely used for creating poly-adducts. acs.org By controlling the reaction conditions and stoichiometry, it is possible to obtain bis-, tris-, and even hexakis-adducts. acs.org For instance, reacting C60 with a cyclic bis-malonate can yield specific bis-adducts that serve as precursors for nanomaterials. rsc.org Another route to poly-adducts involves using a pre-functionalized fullerene as a starting material. Chlorofullerene C60Cl6, for example, can react with various nucleophiles like CH-acids or silyl enol ethers to produce C_s-symmetrical tetra-adducts or hexa-substituted derivatives with alkoxy groups. acs.orgscielo.org.co

The synthesis of fullerene-containing polymers represents another class of poly-functionalized derivatives. This can be achieved through the polycondensation of fullerene-based monomers. For example, a fullerene-containing polyester (B1180765) can be prepared from a fullerene carboxylic acid derivative and a diol like tetraethyleneglycol. rsc.org Additionally, C60-derivatized bithiophenic precursors can be electropolymerized to form poly(thiophene)s with pendant fullerene units. udg.edu

Highly Symmetric Adducts

Achieving a high degree of symmetry in poly-functionalized this compound is a significant synthetic challenge but is crucial for many applications. nih.govrsc.org Several methodologies have been developed to produce highly symmetric adducts, particularly hexakis-adducts where additions occur at the octahedral positions of the fullerene cage.

The Bingel-Hirsch reaction is a key method for synthesizing highly symmetric malonate hexaadducts. rsc.org Variations of this reaction have enabled the one-pot synthesis of these adducts. rsc.org A more controlled, stepwise approach involves a protection-deprotection strategy. For example, a Diels-Alder reaction between C60 and anthracene can be used to block two reactive sites. The remaining equatorial region can then be functionalized, for instance, via the Bingel reaction. Subsequent removal of the anthracene protecting groups allows for further functionalization or yields the final symmetric product. rsc.org This methodology has been used to prepare equatorial tetrakis- and hexakis-adducts. rsc.org

Another powerful strategy for controlling regioselectivity is the use of supramolecular templates. A nanocapsule can act as a mask, confining the C60 guest and directing the Bingel-Hirsch reaction to specific equatorial positions. This allows for the stepwise and exclusive formation of equatorial bis-, tris-, and tetrakis-adducts, and even isomer-pure hetero-tetrakis- and Th-hexakis-adducts in a one-pot synthesis, overcoming the need for tedious chromatographic separation. nazariomartingroup.com

Starting from C60Cl6 is another effective route. The reaction of C60Cl6 with various nucleophiles can lead to highly symmetric hexa-adducts. acs.org For example, a C60 derivative with twelve cyclooctyne (B158145) moieties has been synthesized as a highly symmetric hexakis-adduct, providing a scaffold for copper-free click chemistry. worldscientific.com

Formation of Endohedral Fullerene Derivatives

Endohedral fullerenes, which consist of a fullerene cage encapsulating one or more atoms or small molecules, represent a unique class of this compound. acs.org The synthesis of these materials can be broadly divided into two main approaches: arc-discharge methods and "molecular surgery."

The traditional method for producing endohedral metallofullerenes (EMFs) involves the arc-vaporization of graphite (B72142) rods doped with the desired metal or metal oxide. This method, however, typically results in low yields of the desired endohedral species mixed with a large amount of empty fullerenes, necessitating extensive purification. Modifications to this process, such as the trimethylene-nitride (TNT) method, have been developed to improve the yield and selectivity for specific endohedral fullerenes like nitride clusterfullerenes (e.g., Sc3N@C80). Other methods include using nitrogen-containing compounds like guanidinium (B1211019) thiocyanate, which has led to the synthesis of endohedral sulfide (B99878) clusterfullerenes. An explosion-based method has also been developed for preparing noble gas-containing endohedrals like He@C60.

A more controlled and versatile approach is "molecular surgery," which involves the chemical opening of the fullerene cage, insertion of the guest species, and subsequent closure of the orifice. nih.govrsc.org This multi-step process allows for the synthesis of endohedral fullerenes containing species that cannot be incorporated during arc-synthesis, such as H2, H2O, and HF. nih.govnih.govrsc.org For example, H2@C60 has been synthesized in multi-milligram quantities by creating an open-cage fullerene, inserting hydrogen, and then closing the orifice through a series of chemical reactions. rsc.org

Once formed, endohedral fullerenes can be exohedrally functionalized using standard fullerene chemistry. For example, H2@C60 has been converted into various exohedral derivatives. rsc.org The encapsulated molecule can act as a sensitive NMR probe to study the electronic effects of the external functionalization. rsc.orgrsc.org Chiral 1,3-dipolar cycloadditions have been performed on endohedral metallofullerenes, such as La@C72, to produce enantiopure derivatives. acs.org

Advanced Spectroscopic and Spectroelectrochemical Characterization of C60 Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of C60 derivatives, providing detailed information about the chemical environment of individual atoms.

Carbon-13 (¹³C) NMR spectroscopy is particularly insightful for characterizing the carbon framework of C60 and its derivatives. The highly symmetrical structure of pristine C60 results in a single peak in its ¹³C NMR spectrum, a key piece of evidence that confirmed its structure. soton.ac.uk However, high-resolution spectra reveal fine structures, including small "side peaks" on the shielding side of the main peak. rsc.orgsemanticscholar.orgsoton.ac.ukresearchgate.net These side peaks are attributed to minor isotopomers of C60 that contain two adjacent ¹³C nuclei, leading to a secondary isotope shift. rsc.orgsemanticscholar.orgsoton.ac.ukresearchgate.net The intensity ratio of these side peaks is consistent with the known structure of C60. rsc.orgsemanticscholar.orgresearchgate.net

In ¹³C-enriched samples of C60, the distinct side peaks are obscured, and a relatively broad ¹³C NMR peak is observed due to the statistical distribution of ¹³C isotopes. rsc.orgsemanticscholar.orgsoton.ac.ukresearchgate.net The analysis of these spectra can be performed using Monte Carlo simulation techniques. rsc.orgsoton.ac.ukresearchgate.net Quantum-chemical simulations are also employed to calculate the ¹³C NMR chemical shifts of C60 exo-derivatives, with certain functional and basis set combinations showing better agreement with experimental data for sp³ and sp² hybridized carbon atoms. researchgate.net These calculations highlight the importance of ring currents in determining the ¹³C chemical shifts in fullerene derivatives. researchgate.net

Compound¹³C NMR Chemical Shift (ppm)Observation
C60Main peak at ~143.7 ppmA primary resonance with minor downfield peaks. sciengine.com
C60 IsotopomersSide peaks shifted by -12.6 ppb and -20.0 ppb relative to the main peakArise from adjacent ¹³C nuclei. rsc.orgsemanticscholar.orgsoton.ac.ukresearchgate.net
C60O17 signals from non-equivalent carbon atomsIndicates the reduced symmetry upon epoxidation. researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

NMR spectroscopy can also provide evidence for charge transfer in this compound. When C60 is exposed to molecules like nitric oxide (NO) or oxygen (O₂) under high pressure, these molecules can occupy the octahedral interstitial sites in the C60 crystal lattice. sciengine.com The ¹³C NMR magic-angle spinning (MAS) spectra of these systems show a primary resonance at 143.7 ppm, along with several minor downfield-shifted peaks. sciengine.com The chemical shifts of these minor peaks exhibit a linear relationship with inverse temperature, but with a non-zero intercept at the high-temperature limit, suggesting charge transfer from NO and O₂ to the C60 molecule. sciengine.com The amount of charge transferred has been calculated to be approximately 0.065 of the elementary charge of an electron. sciengine.com

Furthermore, ¹H NMR relaxation studies have been used to investigate the interactions between C60 and porphyrin derivatives in solution. researchgate.net By comparing the relaxation rates and correlation times of the porphyrin protons in the presence and absence of C60, the occurrence of intermolecular interactions can be inferred. researchgate.net For instance, slower molecular dynamics in certain substituted tetraphenylporphyrin analogs in the presence of C60 suggest intermolecular interactions, with stronger interactions observed for porphyrins with electron-donating substituents. researchgate.net

Raman Spectroscopy for Vibrational and Structural Analysis

Raman spectroscopy is a non-destructive optical technique that provides valuable insights into the vibrational characteristics of this compound. mdpi.compreprints.orgnih.govresearchgate.net It is highly sensitive to changes in molecular structure and electronic properties induced by functionalization. mdpi.comnih.govresearchgate.net

The Raman spectrum of pristine C60 is characterized by distinct peaks corresponding to its Raman-active vibrational modes. preprints.orgsemanticscholar.org Due to its high icosahedral (I_h) symmetry, C60 has 10 Raman-active modes (2A_g + 8H_g). mdpi.compreprints.org The addition of functional groups to the C60 cage leads to significant changes in its molecular structure and properties, resulting in the appearance of new characteristic peaks and shifts in the original Raman spectrum. mdpi.com

For example, the hydrogenation of C60 to form C60H36 and C60H60 leads to the appearance of C-H stretching and bending vibrational modes in their Raman spectra. issp.ac.ru The analysis of these vibrational modes and their variations, such as shifts in peak positions and changes in intensity, provides crucial information about the electronic structure and charge distribution of the molecules. mdpi.com This is vital for understanding the optoelectronic properties of fullerene derivatives and provides essential information on intermolecular interactions. mdpi.com Theoretical calculations, such as the finite element method, have been used to compute the vibrational modes of C60 and show quantitative agreement with experimental Raman data. psu.edu

Vibrational ModeC60 Raman Shift (cm⁻¹)
A_g(1)496
H_g(1)273
H_g(2)436
H_g(3)710
H_g(4)773
H_g(5)1100
H_g(6)1250
H_g(7)1435
A_g(2)1470
H_g(8)1570

This table is interactive and can be sorted by clicking on the column headers. Data sourced from multiple references. libretexts.org

UV-Vis Spectroscopy for Electronic Transitions and Charge Transfer

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions in this compound. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The UV-Vis spectrum of pristine C60 in solution exhibits characteristic absorption bands. nih.govnih.gov The preparation method of C60 dispersions can influence their UV-Vis absorption spectra; for instance, C60 dispersed in water by direct ultrasonication shows a maximum absorption at 355 nm, while a solvent replacement method results in a maximum at 344 nm. nih.gov

The functionalization of the C60 cage can lead to slight changes in the absorption spectra, which are often still dominated by the electronic transitions within the fullerene core. mdpi.com However, the introduction of certain moieties, such as pyrene, can result in additional absorption in the visible range due to internal excitations within the attached group. mdpi.com The solvent environment can also influence the UV-Vis spectra of this compound, with solvatochromic behavior observed in some cases. researchgate.net Theoretical studies combining molecular dynamics and quantum mechanics have shown that the characteristic UV-Vis absorbance peaks of C60 in ethanol are slightly shifted to longer wavelengths compared to the isolated molecule, which is attributed to weak donor-acceptor interactions between the solvent's oxygen lone pairs and the fullerene surface. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Charge Separation and Radical Studies

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as radicals and radical ions. researchgate.net It is an invaluable tool for studying charge separation processes and radical formation in this compound. nih.gov

Upon dissolution of C60 in oleum (fuming sulfuric acid), the formation of the C60 radical cation (C60⁺•) can be followed by ESR spectroscopy. iac.esresearchgate.netsemanticscholar.org The intensity of the ESR signal associated with C60⁺• correlates with the kinetics of an absorption band in the near-infrared (NIR) spectrum, confirming the optical counterpart of the ESR signal. iac.esresearchgate.netsemanticscholar.org These studies show that the C60 radical cation and other oxidized species are persistent radicals in oleum. iac.esresearchgate.netsemanticscholar.org

Light-induced ESR (LESR) studies are particularly useful for investigating photoinduced charge separation in blends of this compound with electron-donating polymers. mdpi.com Under illumination, these blends exhibit ESR signals corresponding to a positive charge localized on the polymer and a negative charge localized on the fullerene cage, providing direct evidence for charge transfer. mdpi.com The intensity of the LESR signal is a measure of the efficiency of charge separation. mdpi.com ESR spectroscopy has also been used to prove the existence of the C60 cation produced by photochemically induced electron transfer in the presence of sensitizing molecules. nih.gov Furthermore, ESR has been instrumental in studying endohedral fullerenes, such as N@this compound, where the hyperfine interactions between the encapsulated nitrogen atom and the fullerene cage can be probed. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying and analyzing this compound by probing their molecular vibrations. tandfonline.comtandfonline.com The highly symmetric, soccer ball-like structure of pristine C60 results in a simple IR spectrum with only four allowed vibrational modes. researchgate.net However, the functionalization of the C60 cage leads to a reduction in symmetry, which in turn gives rise to more complex and informative IR spectra. tandfonline.comtandfonline.com

The addition of functional groups to the fullerene core introduces new vibrational modes that serve as "fingerprints" for identifying the specific chemical modifications. mdpi.com For instance, the IR spectrum of the oxidized fullerene derivative C60OH+ clearly shows a strong OH stretch vibration, confirming the attachment of a hydroxyl group. nih.govacs.org Similarly, cycloaddition products like fullerenopyrrolines and fullerenopyrazolines exhibit characteristic bands corresponding to the heterocyclic fragments. tandfonline.comtandfonline.com

Computational methods, particularly Density Functional Theory (DFT), are often used in conjunction with experimental IR spectroscopy to provide a complete vibrational assignment for the complex spectra of this compound. tandfonline.comtandfonline.com These theoretical calculations help in understanding how the fullerene skeleton's vibrations are slightly altered upon local functionalization. tandfonline.com

Table 1: Characteristic IR Bands of Selected this compound

Compound Characteristic IR Bands (cm⁻¹) Vibrational Mode Assignment Reference
C60 528, 577, 1183, 1429 T₁ᵤ modes researchgate.net
C60O⁺ ~1000-1600 C-C stretching modes nih.gov
C60OH⁺ ~3 µm range, 400-1600 OH stretch, C-C stretching nih.govacs.org
Fullerenopyrroline Not specified Vibrations of the heterocyclic fragment tandfonline.comtandfonline.com
Diphenylfullerenopyrazoline Not specified Vibrations of the heterocyclic fragment tandfonline.com

Electrochemistry and Cyclic Voltammetry (CV) for Redox Properties

The electrochemical properties of this compound are of significant interest due to their potential applications in electronics and solar energy. Cyclic voltammetry (CV) is a primary technique used to study the redox behavior of these molecules, revealing their ability to accept and donate electrons. mdpi.com

Pristine C60 is known to be a good electron acceptor, capable of reversibly accepting up to six electrons. mdpi.com The addition of functional groups to the C60 cage can significantly alter its electronic properties and, consequently, its redox potentials. The addition of electron-donating groups, for example, typically causes a negative shift in the reduction potentials of the fullerene. core.ac.uk The magnitude of this shift is dependent on the number and nature of the added groups. core.ac.uk

For instance, the first reduction potential of C60 is typically observed around -1.04 V (vs. Fc/Fc+). ox.ac.uk For C60 monoadducts, a negative shift of 0.08 to 0.20 V is observed, while for bisadducts and triadducts, the shifts can be as large as 0.30–0.32 V and 0.53–0.58 V, respectively. core.ac.uk This tunability of redox properties through chemical modification is a key feature of this compound.

Table 2: Reduction Potentials of C60 and Selected Derivatives

Compound First Reduction Potential (V vs. Fc/Fc⁺) Measurement Conditions Reference
C60 -1.04 4:1 dichlorobenzene:acetonitrile, 0.1M (NBu)₄BF₄ ox.ac.uk
C70 Not specified 1:5.4 acetonitrile:toluene solution with 0.1M TBAPF₆ ox.ac.uk
C60 Monoadducts -1.12 to -1.24 Not specified core.ac.uk
C60 Bisadducts -1.34 to -1.36 Not specified core.ac.uk
C60 Triadducts -1.57 to -1.62 Not specified core.ac.uk

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a C60 derivative film. researchgate.net This technique is particularly valuable for analyzing thin films and understanding the surface chemistry of these materials.

The C 1s core-level spectrum is of primary importance in the XPS analysis of this compound. Deconvolution of the C 1s peak can reveal the presence of different carbon bonding environments, such as sp²-hybridized carbons of the fullerene cage and carbons associated with the functional groups. researchgate.net

Furthermore, the analysis of shake-up satellite peaks in the C 1s spectrum provides insights into the π-electronic structure of the fullerene. aps.orgresearchgate.net Changes in the intensity and position of these satellites upon derivatization or polymerization can indicate alterations in the electronic properties of the C60 cage. aps.orgresearchgate.net For example, a decrease in the intensity of the C 1s shake-up satellite is observed upon photopolymerization of a C60 film, which can be correlated with the formation of intermolecular bonds. aps.orgresearchgate.net

Theoretical and Computational Chemistry of C60 Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become essential for interpreting the experimental properties of C60 and its derivatives. researchgate.net These computational approaches are used to predict a wide range of characteristics, including geometric parameters, structural stability, molecular spectroscopic properties, and electronic structures. researchgate.net By modeling the molecule's quantum mechanical nature, researchers can gain insights into the nature of chemical bonds, thermochemistry, and the kinetics and mechanisms of chemical reactions. researchgate.netnih.gov Such calculations have been successfully applied to study various reactions involving C60 derivatives, such as Diels-Alder, Prato, and Bingel-Hirsch cycloadditions. researchgate.net

The encapsulation of atoms or ions within the fullerene cage, creating endohedral fullerenes, also significantly influences reactivity. researchgate.net Computational studies have shown that encapsulating cationic species can enhance the reactivity of the C60 cage. researchgate.net Furthermore, DFT calculations are instrumental in analyzing the structural and electronic properties of these complex systems, including the impact of adding functional groups to the fullerene surface, which can alter solubility and interactions with biological systems. nih.gov

A critical aspect of the electronic structure of this compound is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is fundamentally linked to the molecule's chemical reactivity and optical properties. nih.gov Quantum mechanical calculations are frequently employed to determine the energies of these frontier orbitals.

Functionalization of the C60 cage directly modulates the HOMO and LUMO energy levels. For pristine C60, the calculated HOMO-LUMO gap is approximately 1.65-1.75 eV. researchgate.net When functional groups are added, this gap tends to decrease. For example, in several PCBM-like derivatives, the gap is reduced to around 1.46 eV. researchgate.net This change is primarily due to a raising of the LUMO energy level in the derivatives compared to the parent C60. researchgate.net The modification of these energy levels is crucial for applications in organic photovoltaics, as it influences the open-circuit voltage of solar cell devices.

Electron affinity (EA), the energy released when an electron is added to a neutral molecule, is another key parameter. C60 and its derivatives are known for their high electron affinity, making them excellent electron acceptors. nih.gov Theoretical calculations show that functionalization can fine-tune this property. For instance, the computed electron affinity for C60 is more negative than for smaller fullerenes, and derivatization can further adjust this value, which is critical for optimizing charge transfer processes in electronic devices. chemrevlett.com

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
C60-6.402-3.6582.744
C60H18-6.12-3.512.61
C60H36-6.05-3.472.58
PC61BM-6.11-3.742.37

This interactive table presents theoretically calculated values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for C60 and some of its derivatives. Data is compiled from various DFT studies. Note that exact values can vary depending on the computational method and basis set used. researchgate.netchemrevlett.com

Molecular Dynamics Simulations (e.g., Ehrenfest dynamics)

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com By numerically solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and structural fluctuations of this compound. mdpi.comnih.gov These simulations are crucial for understanding how derivatives behave in different environments, such as within a lipid bilayer, and how they interact with other molecules. nih.gov

For processes involving electronic excited states, a more advanced method known as Ehrenfest dynamics is employed. arxiv.orgarxiv.org This approach is a form of non-adiabatic molecular dynamics that combines a classical treatment for the nuclei with a quantum mechanical time evolution of the electronic wavefunctions, typically within the framework of real-time time-dependent density functional theory (RT-TDDFT). arxiv.orgarxiv.org Ehrenfest dynamics is particularly suited for simulating phenomena where the interaction between light and matter is critical, such as the response of a C60 derivative to a laser pulse or the subsequent relaxation of excited electrons coupled with lattice vibrations. arxiv.org This method avoids the need for repeated wave function orthogonalization, making it efficient for large-scale simulations. arxiv.org

Studies on Charge Transfer Mechanisms and Dynamics

The high electron affinity of the C60 core makes its derivatives excellent electron acceptors, a property that is central to their function in many applications. When a C60 derivative is paired with an electron-donating molecule, they can form a charge-transfer complex. researchgate.net In such a complex, a partial or full transfer of electronic charge occurs from the donor to the C60 derivative acceptor. researchgate.netaalto.fi The study of these charge transfer mechanisms is vital for designing materials for organic electronics. Computational methods are used to investigate the energetics of complex formation and the extent of charge transfer between the donor and acceptor moieties. chemrxiv.org For example, calculations on a complex between C18 cyclocarbon and C60 showed negligible intermolecular charge transfer in the ground state, indicating that interactions were not driven by simple electron donation. chemrxiv.org

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor following the absorption of a photon by one of the species. wikipedia.orgrsc.org This light-induced redox reaction generates a charge-separated state. wikipedia.org In systems involving this compound, PET is a key mechanism for converting light energy into chemical or electrical energy. Typically, the process is initiated by the selective excitation of either the C60 derivative or an associated electron donor. nih.gov

Laser flash photolysis studies have shown that electron transfer often occurs from the ground state of a donor molecule to the triplet excited state of C60 (³C60). nih.govrsc.org Upon excitation, ³C60 becomes a potent oxidizing agent, readily accepting an electron to form the C60 radical anion. rsc.org The efficiency and rate of this electron transfer are influenced by factors such as the donor's oxidation potential and the polarity of the solvent. rsc.org In highly polar solvents, the resulting charge-separated species (radical ion pair) can dissociate more readily. rsc.org

In the context of organic photovoltaics (OPVs), the primary photoexcitation event in a material does not directly create free charge carriers but rather a bound electron-hole pair known as an exciton. researchgate.net For a photocurrent to be generated, this exciton must be efficiently dissociated into a free electron and a free hole. This process occurs at the interface between an electron donor material and an electron acceptor material, such as a C60 derivative. acs.orgnih.gov

The energy level alignment at the donor-acceptor interface is critical for efficient exciton dissociation. The LUMO of the acceptor must be lower than the LUMO of the donor to provide a driving force for electron transfer, while the HOMO of the donor must be higher than the HOMO of the acceptor to facilitate hole transfer. This compound are highly effective acceptors due to their low-lying LUMO levels. Theoretical studies investigate how the geometry of the donor-acceptor interface impacts the electronic couplings and rates of both exciton dissociation and the competing process of charge recombination. nih.gov Research has shown that this compound can facilitate ultrafast and highly efficient charge extraction, with carrier transfer times on the order of picoseconds and extraction efficiencies approaching 99% in some systems. mdpi.com The presence of states with a hybrid excitonic and charge-transfer character is thought to promote direct charge separation upon excitation, which can significantly enhance the efficiency of light-harvesting devices. researchgate.net

Conformational Analysis and Molecular Reorganization Energies

Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt through rotation around its single bonds and the associated energy differences. libretexts.org this compound often feature flexible addends attached to the rigid fullerene cage. Understanding the preferred conformations is crucial as the geometry can significantly influence the molecule's electronic properties and its ability to pack in the solid state. Computational methods, including semi-empirical and DFT calculations, are used to perform conformational searches to identify the most stable, lowest-energy structures. researchgate.netresearchgate.net For example, studies on C60 ball-and-chain bichromophoric molecules have used theoretical methods to determine the relative energies of folded and extended conformations. researchgate.net

Reorganization energy is a key parameter in Marcus theory of electron transfer. It represents the energy penalty associated with the geometric changes that both the donor and acceptor molecules undergo upon gaining or losing an electron. Specifically, it is the sum of two components: the energy required to distort the neutral molecule into the geometry of the ion, and the energy required to distort the ion into the geometry of the neutral molecule. A low reorganization energy corresponds to a smaller structural change between the neutral and charged states, which facilitates faster electron transfer. Computational chemistry is used to calculate these reorganization energies, providing crucial insights for designing this compound with improved charge transport properties for electronic applications.

Supramolecular Chemistry and Self Assembly of C60 Derivatives

Host-Guest Chemistry with C60 Derivatives

Host-guest chemistry involves the encapsulation of a "guest" molecule (in this case, a C60 derivative) within a larger "host" molecule. This interaction is driven by molecular recognition, where the host possesses a cavity that is sterically and electronically complementary to the guest. A variety of macrocyclic hosts have been developed to form stable complexes with C60, effectively modifying its solubility and properties.

Prominent hosts for this compound include calixarenes, cyclodextrins, and porphyrin-based systems. Calix[n]arenes, particularly calix nih.govarenes, have a concave cavity that complements the convex surface of C60, leading to stable inclusion complexes. The binding can be further enhanced by modifying the upper rim of the calixarene (B151959) with groups that increase dispersion forces. Similarly, γ-cyclodextrin, a cyclic oligosaccharide, can encapsulate C60, significantly improving its water solubility.

Porphyrin-based "jaws" or cages create clefts that effectively bind C60 and its derivatives through a combination of van der Waals and π-π interactions. nih.gov Binding constants for these host-guest systems are sensitive to the metal center within the porphyrin and the solvent used. nih.gov More recently, metal-organic frameworks (MOFs) with flexible macrocyclic linkers have been designed to selectively encapsulate C60, demonstrating the potential for solid-state host-guest chemistry. researchgate.net These frameworks can create ordered channels and pockets that precisely fit the fullerene guest.

Host MoleculeGuest MoleculeKey FindingsStoichiometry
Calix nih.govareneC60The concave cavity is complementary to the exterior of C60. Binding is influenced by solvent and functional groups on the host.1:1
γ-CyclodextrinC60Forms a water-soluble inclusion complex, hindering C60 aggregation.1:2 (C60:γ-CD)
Bis-porphyrin ("Jaws")C60 / C70Binding constants vary with the metal center (2H > Cu(II) > Co(II)). Free-base porphyrin binds more strongly than metalloporphyrins. nih.gov1:1
Polyamide Macrocycle MOFC60Efficiently encapsulates C60 in the solid state, occupying 98% of available cavities. researchgate.net Shows selectivity for C60 over C70. Variable

Design of Donor-Acceptor Supramolecular Systems

The potent electron-accepting nature of this compound makes them ideal components for constructing donor-acceptor (D-A) systems that mimic natural photosynthesis. rsc.org In these supramolecular assemblies, a photoexcited electron donor transfers an electron to the C60 acceptor, creating a charge-separated state. The design of these systems focuses on controlling the distance, orientation, and electronic coupling between the donor and acceptor to promote efficient charge separation and slow down charge recombination. rsc.orgrsc.org

Common electron donors paired with this compound include porphyrins, phthalocyanines, ferrocene, and tetrathiafulvalene (B1198394) (TTF). rsc.org These donors are linked to the C60 unit through non-covalent interactions such as metal-ligand coordination, hydrogen bonding, or π-π stacking. rsc.orgacs.org For instance, pyridyl-functionalized fullerenes can coordinate to the zinc center of a porphyrin, creating a well-defined D-A dyad. acs.org

The efficiency of photoinduced electron transfer (PET) is highly dependent on the nature of the linkage. rsc.org Systems designed with multiple, cooperative binding modes can create more rigid conjugates with defined distances and orientations, which is crucial for optimizing electron transfer dynamics. rsc.org The resulting charge-separated states in these systems can be relatively long-lived, making them suitable for applications in molecular electronics and artificial photosynthetic devices. nih.gov

Electron DonorElectron AcceptorLinking InteractionKey Research Finding
Zinc Porphyrin (ZnP)Pyridylfullerene (Py-C60)Axial Coordination (Zn-N)Stepwise assembly on an electrode surface creates vertically aligned D-A arrays for photocurrent generation. acs.org
Tetrathiafulvalene (TTF)C60Supramolecular Gel MatrixForms a charge-transfer complex within a self-assembled gel network.
PhthalocyaninesC60Host-Guest on SurfaceForms 1:1 D-A dyads on a silver surface with distinct electronic properties. acs.org
Single-Wall Carbon Nanotube (SWNT)Crown-C60Ammonium-Crown Ether InteractionDemonstrated photoinduced electron transfer from SWNT to C60, creating a long-lived radical ion-pair (~100 ns). 20.210.105

Self-Assembly into Ordered Architectures (e.g., Nanowhiskers, Thin Films, Composites)

C60 and its derivatives can spontaneously self-assemble into a variety of ordered, nanoscale architectures driven by weak intermolecular forces. mdpi.comacs.org These structures, including nanowhiskers, nanotubes, nanorods, and thin films, are of great interest for applications in organic electronics where morphology plays a critical role in device performance. acs.org

One common method to produce these structures is the liquid-liquid interfacial precipitation (LLIP) method, where a solution of C60 in a good solvent (like toluene) is carefully layered with a poor solvent (like isopropyl alcohol). acs.org At the interface, the decrease in solubility induces the C60 molecules to aggregate and crystallize into well-defined structures, such as one-dimensional nanowhiskers. acs.org These nanowhiskers are often crystalline and can be several micrometers in length. acs.org

Amphiphilic this compound, which contain both hydrophobic (the C60 cage) and hydrophilic moieties, can self-assemble in solution to form vesicles, micelles, or bilayer membranes, analogous to lipids. nih.govrsc.org Furthermore, thin films of this compound can be fabricated through methods like interfacial self-assembly or spin-coating. rsc.orgresearchgate.net These films can exhibit nanoporous morphologies, which increases the interfacial area for applications such as organic photovoltaics. rsc.org The stability of these self-assembled structures can often be enhanced through post-assembly cross-linking, for example, by photopolymerization of the C60 cages. rsc.org

ArchitectureFormation MethodDriving ForceTypical Dimensions
NanowhiskersLiquid-Liquid Interfacial Precipitation (LLIP)π-π stacking, Solvophobic effectsLength: 1-60 µm; Diameter: Sub-µm to µm acs.org
Nanoporous Thin FilmsInterfacial nucleation and growthvan der Waals forcesNanoparticle features < 50 nm in diameter rsc.org
Vesicles ("Buckysomes")Self-assembly of amphiphilic this compound in waterHydrophobic/hydrophilic interactionsDiameter: 50-400 nm nih.gov
Lamellar ArraysThin-film self-assembly of C60 with alkyl chainsvan der Waals interactions, π-π stackingLayered structure mdpi.com

Supramolecular Approaches to Chemo- and Regioselectivity

The functionalization of the C60 cage often leads to complex mixtures of isomers, which are difficult and costly to separate. Supramolecular chemistry offers an elegant solution to this challenge by using host molecules as "masks" or templates to control the chemo- and regioselectivity of chemical reactions on the fullerene surface. nih.govudg.edu

In this approach, a C60 molecule is encapsulated within a host that has specific openings or "windows." These windows leave only certain regions of the C60 cage exposed and accessible to external reagents. Consequently, chemical additions can only occur at these predetermined sites, leading to the formation of a single, desired regioisomer. udg.edu

For example, tetragonal prismatic nanocapsules have been used as supramolecular masks to direct the Bingel-Hirsch cyclopropanation reaction to the equatorial positions of an encapsulated C60 guest. udg.edu This method allows for the stepwise and controlled synthesis of isomer-pure bis-, tris-, and even tetrakis-adducts. udg.edu Similarly, covalent organic cages have been shown to act as "shadow masks" for the Prato reaction, selectively yielding the trans-3 addition pattern. nih.gov This strategy has also been extended to Diels-Alder reactions, where changing the guest or the host can direct the functionalization to different positions on the fullerene. chemrxiv.org This level of control over the synthesis of specific multi-adduct isomers is a significant advancement for creating precisely structured this compound for advanced applications. udg.edu

Supramolecular Polymers and Hybrid Materials

Through non-covalent interactions, this compound can be incorporated into larger macromolecular structures, including supramolecular polymers and hybrid materials. Supramolecular polymers are formed by linking monomer units via reversible, non-covalent bonds. The unique shape and electronic properties of C60 make it an attractive component for these materials.

A notable example involves the use of crystal engineering to create a linear polymer of C60. ucr.eduresearchgate.net By co-crystallizing C60 with a calixarene, the fullerene molecules are pre-organized into linear, separated columns within the crystal lattice. ucr.edu The application of heat and pressure then induces a [2+2] cycloaddition between the adjacent, perfectly aligned C60 molecules, forming a strictly linear polymer chain, (C60)n, while the calixarene host prevents cross-linking between chains. ucr.edu

This compound are also key components in supramolecular hybrid materials. They can be incorporated as guests within the pores of metal-organic frameworks (MOFs), altering the properties of the host material. researchgate.net In another approach, C60 can be non-covalently attached to other nanomaterials. For instance, using cyclodextrin-based host-guest chemistry, C60 has been integrated with graphene to form nanohybrids for phototherapy applications. Supramolecular hybrids combining C60 with cobalt phthalocyanine (B1677752) and ZnO nanoparticles have also been developed as thin films for potential use in photovoltaic devices. nih.gov

Applications of C60 Derivatives in Advanced Functional Materials

Organic Electronics and Optoelectronic Devices

C60 derivatives have become indispensable in the realm of organic electronics and optoelectronics due to their high electron affinity and mobility. These properties facilitate the efficient movement of charge carriers, a fundamental requirement for the operation of numerous electronic devices. By chemically modifying the C60 cage, researchers can fine-tune its electronic and physical properties to suit specific applications, leading to enhanced device performance and stability.

Electron Transport Materials

One of the most prominent applications of this compound is as electron transport materials (ETMs) in various organic electronic devices. Their inherent ability to accept and transport electrons efficiently makes them ideal for this purpose. The functionalization of the C60 core allows for improved solubility and energy level alignment with other device components.

Systematic studies have shown that even minor modifications to the molecular structure of fullerene derivatives can have a profound impact on their electrical performance and the stability of devices incorporating them. For instance, optimally functionalized fullerene derivatives used as electron transport layers (ETLs) have enabled the stable operation of perovskite solar cells for over 800 hours in air, retaining 90% of their original performance. researchgate.net

The synthesis of novel this compound, such as those functionalized with thiophene (B33073) moieties and electron-donating or -withdrawing groups, has yielded ETMs with electrochemical properties and electron mobilities comparable to the widely used rsc.orgrsc.org-phenyl-C61-butyric acid methyl ester (PC61BM). rsc.org Perovskite solar cells based on these new derivatives have demonstrated higher power conversion efficiencies, attributed to improved passivation at the interface with the perovskite layer. rsc.org Furthermore, the incorporation of additives like C60tBu and C60TPY into PC61BM-based ETLs has been shown to enhance ETL morphology, passivate crystal defects, and consequently improve electron mobility. acs.org

Compound/MaterialKey FindingApplication
Optimally functionalized fullerene derivativeEnabled stable operation of perovskite solar cells for >800h in air. researchgate.netElectron Transport Layer
Thiophene-functionalized this compoundExhibited higher power conversion efficiencies than PC61BM in PSCs. rsc.orgElectron Transport Material
C60tBu and C60TPYImproved ETL morphology and passivated crystal defects. acs.orgAdditives in ETLs
BPy-C60Excellent electron extractor but poor bulk transporter. utep.edursc.orgElectron Extracting Layer

Organic Photovoltaics (as acceptors in bulk heterojunctions)

In the field of organic photovoltaics (OPVs), this compound are most commonly employed as the electron acceptor material in bulk heterojunction (BHJ) solar cells. The BHJ architecture features a blend of a p-type polymer donor and an n-type fullerene acceptor, creating a large interfacial area for efficient charge separation.

The archetypal fullerene acceptor is PCBM, which has been extensively used in combination with donor polymers like poly(3-hexylthiophene) (P3HT). rsc.orgrsc.orgmdpi.comnih.gov The power conversion efficiency of P3HT:PCBM solar cells can be significantly influenced by factors such as the donor-to-acceptor ratio and post-fabrication treatments like thermal annealing. mdpi.comnih.gov

However, the relatively low Lowest Unoccupied Molecular Orbital (LUMO) energy level of PCBM limits the open-circuit voltage (Voc) of P3HT-based solar cells to around 0.6 V. acs.org This has driven the synthesis of new this compound with higher LUMO levels to achieve higher Voc values. A notable example is the indene-C60 bisadduct (ICBA), which has a LUMO energy level 0.17 eV higher than that of PCBM. acs.org Solar cells utilizing P3HT:ICBA as the active layer have demonstrated a Voc of 0.84 V and a power conversion efficiency of 5.44%, a significant improvement over P3HT:PCBM devices under similar conditions. acs.org

Dimeric fullerene derivatives have also been explored as effective n-type materials in polymer solar cells, achieving power conversion efficiencies of up to 6.1% when paired with the polymer donor PTB7. nih.gov The performance of these devices was found to be dependent on the specific linkage between the two C60 cages. nih.gov

Acceptor MaterialDonor MaterialKey Performance Metric
PCBMP3HTVoc ~ 0.6 V, PCE ~ 3.88% acs.org
ICBAP3HTVoc = 0.84 V, PCE = 5.44% acs.org
Dimeric FullerenePTB7PCE = 6.1% nih.gov

Photoactive Molecular Devices

The photoactive nature of this compound has led to their incorporation into sophisticated molecular devices designed to perform specific functions upon light absorption. These devices often take the form of dyads and triads, where the fullerene is covalently linked to one or more other photoactive molecules, such as porphyrins or other fluorophores. nih.govacs.orgresearchgate.net

In these multi-component systems, light absorption by one unit can initiate a sequence of energy or electron transfer events. For instance, in fluorophore-fullerene dyads, energy transfer from the singlet excited state of the fluorophore to the fullerene moiety has been observed. nih.gov In more complex triad (B1167595) structures, a step-by-step sequential energy transfer can be achieved, creating an "antenna effect" that broadens the range of excitation wavelengths that can be utilized. nih.gov

Porphyrin-fullerene dyads and triads have been synthesized and investigated for their photovoltaic properties. acs.orgresearchgate.net These molecular ensembles exhibit photoinduced electron transfer processes, and when fabricated into photovoltaic devices, they show clear photovoltaic behavior. acs.org While the power conversion efficiencies of early devices based on these molecular triads were modest, the results are encouraging for the application of such donor-acceptor systems in molecular-level photovoltaics. acs.org

Molecular Electronics

The potential to use individual molecules as active components in electronic circuits has driven the field of molecular electronics. C60 and its derivatives are prime candidates for this application due to their robust structure and well-defined electronic properties.

The electrical conductance of single C60 molecules has been probed using techniques like scanning tunneling microscopy (STM). arxiv.orgbohrium.com The conductance of a single C60 molecule placed between two copper electrodes can vary depending on the geometry of the contact points. arxiv.org First-principles transport calculations have been used to complement experimental results, allowing for the determination of intermolecular distances and understanding the nature of electron transport between molecules. arxiv.org

Furthermore, the spin-dependent conductance in single-molecule magnetic tunnel junctions has been investigated using C60. acs.orgcsun.edu In these setups, a single C60 molecule bridges two ferromagnetic electrodes. Such junctions have been shown to exhibit large tunnel magnetoresistance (TMR) ratios, exceeding -60%, indicating a significant difference in conductance depending on the relative spin alignment of the electrodes. acs.orgcsun.edu The measured junction conductance can vary, with values ranging from 0.02 to 0.76 G₀ (where G₀ is the quantum of conductance). acs.orgcsun.edu These findings highlight the potential of this compound in spintronic applications.

Junction TypeKey FindingConductance Range
C60 between Cu electrodesConductance is consistently lower than the contact conductance of a single molecule to an electrode. arxiv.orgVaries with electrode geometry
Co/C60/Co/Ni single-molecule junctionExhibits large tunnel magnetoresistance ratios (> -60%). acs.orgcsun.edu0.02–0.76 G₀

Energy Conversion and Storage Systems

Beyond their use in photovoltaics, this compound are being explored for their potential in other energy conversion and storage technologies. Their ability to participate in photoinduced charge transfer processes makes them suitable for applications in systems that convert light into chemical or electrical energy.

Photoelectrochemical Cells

Photoelectrochemical (PEC) cells offer a means of converting light energy into chemical energy, often through processes like water splitting. This compound have been incorporated into PEC systems to enhance their performance.

Monolayer-modified tin oxide (SnO₂) electrodes have been fabricated using a C60-glycine ester derivative via the Langmuir-Blodgett technique. rsc.org These electrodes exhibit a measurable photocurrent, with electrons flowing from the electrolyte through the fullerene derivative film to the SnO₂ electrode. The photocurrent generation is enhanced by a positive bias voltage and the presence of an electron donor in the electrolyte. rsc.org

In another approach, a p-n sensitized heterostructure was created by attaching p-type cobalt oxide (Co₃O₄) to n-type fullerene C60. nih.gov This architecture facilitates charge separation and accelerates carrier mobility. Compared to a traditional p-n heterostructure, this sensitized system demonstrates a wider light absorption range and enhanced light-harvesting capability, leading to significantly improved photoelectric conversion efficiency and a photocurrent intensity approximately six times higher than that of fullerene alone. nih.gov The enhanced photoelectrochemical properties of fullerene nanostructures, such as nanorod arrays, have also been demonstrated to be superior to those of microsheets, due to improved charge transportation along the one-dimensional structures. mdpi.com

SystemKey FeaturePerformance Enhancement
C60-glycine ester on SnO₂Monolayer-modified electrodeExternal quantum yield of ~2.5% rsc.org
Co₃O₄/Fullerene heterostructurep-n sensitized architecture~6-fold increase in photocurrent intensity compared to fullerene alone nih.gov
C60 nanorod arraysEnhanced charge transportHigher photocurrent density than microsheets mdpi.com

Redox Active Materials for Energy Storage

Fullerene this compound are gaining attention as promising materials for energy storage devices like rechargeable batteries and supercapacitors due to their unique properties. These molecules possess the ability to accept multiple electrons, exhibit rich redox chemistry, and undergo rapid and robust oxidation-reduction reactions centered on the fullerene cage. azonano.comsciengine.com While pristine C60 has limitations for direct use as an anode material in lithium-ion batteries (LIBs) due to poor reversible capacity, its derivatives, created through chemical modification, doping, or hybridization, show significantly enhanced performance. azonano.comsciengine.com

Functionalization of the C60 core can overcome issues like solubility in common battery electrolytes. researchgate.net For instance, fullerene derivative polymers have been proposed to prevent dissolution. researchgate.net Systematic studies on fullerene derivatives with different functional groups—such as neutral esters, negative carboxyl groups, and positive piperazine (B1678402) groups—have demonstrated that these modifications significantly alter the lithium-ion storage capabilities of the fullerene molecule. sciengine.com In lithium metal batteries (LMBs), fullerene-magnesium composite interphases have been used to create a protective layer on metallic lithium sheets, which helps to reduce the formation of lithium dendrites and improve battery lifespan. azonano.com

In the realm of supercapacitors, this compound are utilized to enhance the properties of electrode materials. Composites of C60 with materials like graphene have been shown to outperform pure graphene electrodes. researchgate.net The C60 molecules act as spacers between graphene monolayers, increasing the effective surface area. mdpi.com Fullerene C60 whisker (FW) composites with polyaniline emeraldine (B8112657) base (PANI-EB) have demonstrated high specific capacitance, attributed to the formation of a charge transfer complex that improves electron transfer efficiency. researchgate.net Similarly, composites of C60 with lanthanum oxide (La2O3) have been shown to be effective electrode materials for durable supercapacitors. rsc.org

Performance of this compound in Energy Storage Applications

C60 Derivative/CompositeApplicationKey Finding/Performance MetricReference
C60/cHBC cocrystalLithium-Ion Battery (Anode)Delivered a reversible capacity of 330 mAh g⁻¹ and retained 80% capacity after 600 cycles. sciengine.com
C60/graphene hybridSupercapacitor (Electrode)Specific capacitance of 135.36 F g⁻¹ at 1 A g⁻¹, outperforming pure graphene (101.88 F g⁻¹). researchgate.net
Fullerene C60 whisker/Polyaniline (FW/PANI-EB)Supercapacitor (Electrode)High specific capacitance of 813 F g⁻¹ at a current density of 1 A g⁻¹. researchgate.net
La₂O₃–C₆₀ nanocompositeSupercapacitor (Electrode)Demonstrated effective performance as a durable and efficient electrode material. rsc.org
Graphene functionalized with C60/C70 derivativesSupercapacitor (Electrode)Synergistic effect enhances energy storage properties by serving as spacers between graphene monolayers. mdpi.com

Photocatalysis and Sensitization of Oxidation

The unique photophysical properties of C60 and its derivatives make them effective sensitizers for oxidation reactions under mild conditions. researchgate.netresearchgate.net When these molecules absorb ultraviolet and visible light, they transition to a long-lived excited triplet state. researchgate.net This energy can then be transferred to molecular oxygen, converting it into a highly reactive species, singlet oxygen, which can drive oxidation processes. researchgate.netresearchgate.net

This capability allows fullerene derivatives to act as photocatalysts for various reactions, such as the oxidation of triphenylphosphine (B44618) to triphenylphosphine oxide using atmospheric oxygen and sunlight at room temperature. researchgate.net Studies have shown that fullerene conjugates can be reused without a reduction in their reactivity and can be recovered unchanged from the reaction mixture. researchgate.net The efficiency of these reactions can be significantly increased by using a xenon lamp, which mimics natural daylight. researchgate.net

The fullerene cage can also act as an "electron pool" to facilitate challenging oxidation reactions. nih.gov For example, a fullerene pendant on an alkoxy ether molecule can enable the direct, one-step oxidation of the ether to a ketone. In this process, the fullerene facilitates electron transfer from the alkoxy structure to the oxidant, creating a fullerene radical cation that activates a neighboring C-H bond and lowers the energy barrier for the oxidation to proceed. nih.gov

Generation of Reactive Oxygen Species (Singlet Oxygen)

A key aspect of the photocatalytic activity of this compound is their ability to generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). rsc.org Pristine C60 is a highly efficient photosensitizer with a singlet oxygen quantum yield (φΔ), a measure of the efficiency of ¹O₂ generation, approaching unity (nearly 1). acs.org This property arises from the efficient energy transfer from the photoexcited triplet state of the fullerene to ground-state molecular oxygen. researchgate.net

Chemical functionalization of the C60 cage can modify its photophysical properties and, consequently, its ability to produce singlet oxygen. acs.org While derivatization often leads to a decrease in the singlet oxygen quantum yield compared to pristine C60, many derivatives remain potent photosensitizers. acs.orgresearchgate.netacs.org For instance, open-cage this compound have been shown to be more efficient at ROS generation than pristine C60, which is attributed to an increased rate of the initial intersystem crossing process and a lower reduction potential that facilitates the formation of a radical anion. rsc.orgrsc.org The quantum yield is also affected by the degree of functionalization; as the conjugated core of the fullerene decreases with successive additions of substituents, the singlet oxygen quantum yield also tends to decrease. acs.org

The generation of singlet oxygen by various water-soluble this compound has been confirmed through the detection of its characteristic luminescence at 1270 nm. acs.orgnih.gov

Singlet Oxygen Quantum Yields (φΔ) for this compound

CompoundSolventSinglet Oxygen Quantum Yield (φΔ)Reference
Pristine C60Toluene~1.0 acs.org
Fullerene dihydroderivatives (average)Not specified0.76 researchgate.net
C60-TEGs nanoparticlesWaterUp to 0.2 nih.gov
Polyhydroxylfullerene (C60(OH)n)Water~0.06 nih.gov
C60((CH₂)₄SO₃Na)₆ (FC4S)Not specified0.36 researchgate.net

Catalysis

The catalytic applications of this compound extend from their role as photosensitizers to other areas of chemical transformation. Their inherent electronic properties and the ability to be functionalized allow them to participate in and facilitate chemical reactions. The most prominent catalytic application is in photocatalysis, where the fullerene derivative absorbs light and initiates a reaction, typically through the generation of singlet oxygen as discussed previously. researchgate.netresearchgate.net This process enables oxidation reactions under very mild conditions, using atmospheric oxygen as the oxidant. researchgate.net

Beyond photo-induced reactions, the fullerene core's electron-accepting nature can be harnessed to mediate electron transfer processes, a fundamental step in many catalytic cycles. nih.gov By functionalizing the C60 sphere, catalysts can be designed with specific solubility and reactivity profiles, enabling their use in a variety of reaction media.

Homogeneous and Heterogeneous Catalysis

This compound can be employed in both homogeneous and heterogeneous catalysis, depending on their formulation.

Homogeneous Catalysis: When fullerene derivatives are functionalized with solubilizing groups, they can be dissolved in a reaction medium along with the reactants, acting as homogeneous catalysts. researchgate.net This is often the case in photocatalytic applications where a soluble fullerene conjugate sensitizes the oxidation of a substrate in a solvent like toluene. researchgate.net The advantage of homogeneous catalysis is the high accessibility of the catalytic sites, leading to potentially higher reaction rates and selectivity.

Heterogeneous Catalysis: To facilitate catalyst recovery and reuse, this compound can be immobilized on solid supports, creating heterogeneous catalysts. This approach is common in the development of advanced materials for energy and environmental applications. For example, this compound have been incorporated into composites with graphene or metal oxides. researchgate.netrsc.org In these systems, the fullerene derivative is part of a solid-phase material that catalyzes a reaction in a liquid or gas phase. This setup simplifies the separation of the catalyst from the reaction products and is crucial for practical industrial applications.

Sensor Technologies and Chemosensors

The distinct electronic, optical, and chemical properties of C60 and its derivatives make them highly attractive materials for use in various types of sensors. solarischem.combilkent.edu.tr Their high surface area-to-volume ratio and ability to adsorb and desorb molecules are beneficial for gas and vapor sensors. solarischem.comnih.gov Furthermore, their electrical conductivity and resistance can change in response to external stimuli such as temperature, humidity, and pressure, forming the basis for corresponding sensor applications. solarischem.com

A key feature of C60 is its electron-deficient nature, which allows it to readily interact with electron-rich molecules. nbinno.com This principle is exploited in chemosensors for detecting hazardous substances. For example, in a sensor designed to detect the explosive trinitrotoluene (TNT), the electron-rich TNT molecules transfer electrons to the C60 derivative upon contact. nbinno.com This charge transfer causes a measurable change in the sensor's electrical signal, allowing for highly specific detection. nbinno.com The versatility of fullerene derivatives allows for their use in detecting a wide range of analytes, including gases, volatile organic compounds, metal ions, and biomolecules. bilkent.edu.tr

Electrochemical Biosensors (as electrode modifiers and signal mediators)

In the field of electrochemical biosensors, this compound play a crucial role as both electrode modifiers and signal mediators, significantly enhancing sensor performance and sensitivity. nih.govmdpi.comdoaj.org Their exceptional characteristics, including easy chemical modification, high conductivity, and favorable electrochemical properties, are leveraged in these applications. nih.govresearchgate.net

As Electrode Modifiers: this compound are used to modify the surface of working electrodes (e.g., glassy carbon, screen-printed electrodes) to improve their performance. nih.govdphen1.com These modifications create a nanostructured surface with a high electroactive surface area and excellent electronic conductivity. nih.gov This enhanced surface provides a suitable micro-environment for the immobilization of biological recognition elements like enzymes (e.g., glucose oxidase, laccase) and DNA. nih.govmdpi.com The high surface-area-to-volume ratio allows for a higher loading of these biomolecules, increasing the sensitivity of the biosensor. mdpi.comnih.gov Common methods for modifying electrodes include drop-coating a fullerene solution, electrochemical deposition, or creating self-assembled monolayers (SAMs) using thiol or silane (B1218182) derivatives of C60. nih.govmdpi.com

As Signal Mediators: this compound are ideal signal mediators due to their ability to accept and donate electrons, facilitating electron transfer between the active site of an immobilized biomolecule and the electrode surface. nih.govnih.gov Because of their small size, fullerene derivatives can position themselves in close proximity to the redox-active center of an enzyme, making the electron transfer process more efficient. nih.govmdpi.com This mediation is crucial for biosensors that rely on measuring the current produced by a biochemical reaction. The multiple and stable redox states of fullerenes contribute to their effectiveness as mediators in these systems. nih.govresearchgate.net

List of Compounds Mentioned

Abbreviation / Common NameFull Chemical Name / Description
C60Buckminsterfullerene
C60(OH)nPolyhydroxylfullerene / Fullerenol
C60-TEGsFullerene derivative functionalized with tetra(ethylene glycol)
FC4SC60((CH₂)₄SO₃Na)₆
FW/PANI-EBFullerene C60 whisker / Polyaniline emeraldine base composite
La₂O₃–C₆₀Lanthanum oxide-C60 nanocomposite
cHBCHexabenzocoronene
TNTTrinitrotoluene

Nanomaterial Integration and Composites

The integration of this compound into nanomaterials and composites has opened up new avenues for creating advanced functional materials with tailored properties. By combining the unique electronic and structural characteristics of fullerenes with other nanomaterials, researchers have been able to develop novel composites with enhanced performance for a variety of applications.

Polymer-Fullerene Hybrid Materials

The incorporation of C60 and its derivatives into polymer matrices has led to the development of a significant class of hybrid materials with remarkable mechanical, thermal, electrical, and optical properties. tandfonline.com These nanocomposites are formed by physically blending or covalently linking fullerene derivatives with various polymers, including conducting and non-conducting types. tandfonline.commdpi.com The resulting materials often exhibit enhanced characteristics compared to the individual components, stemming from the unique properties of the fullerene filler and its interaction with the polymer matrix. frontiersin.org

One of the primary challenges in creating effective polymer-fullerene composites is the tendency of fullerenes to aggregate due to their poor solubility in many common solvents. tandfonline.com To address this, various chemical modifications of the C60 cage have been developed to improve dispersion and compatibility with the host polymer. researchgate.net These modifications can involve the addition of functional groups that promote better interaction with the polymer chains. researchgate.net

The applications for these hybrid materials are diverse. In the realm of optoelectronics, polymer-fullerene nanocomposites are crucial components in devices like light-emitting diodes and sensors. mdpi.com Their most prominent application, however, is in the active layer of organic photovoltaic (solar cell) devices. tandfonline.com In these devices, the fullerene derivative acts as an excellent electron acceptor, facilitating the crucial charge separation process after light absorption by the conjugated polymer (the electron donor). tandfonline.commdpi.com The efficiency of these solar cells is highly dependent on the morphology of the polymer-fullerene blend, including the crystallinity and the interface between the donor and acceptor phases. mdpi.com

Below is a table summarizing key research findings on the properties and applications of various polymer-fullerene hybrid materials.

Polymer MatrixC60 DerivativeKey Research FindingApplication Area
Poly(3-hexylthiophene) (P3HT) bohrium.combohrium.com-Phenyl-C61-butyric acid methyl ester (PCBM)Forms a bulk heterojunction that efficiently separates photogenerated excitons, leading to improved solar cell efficiency. tandfonline.comOrganic Photovoltaics
Polyaniline (PANI)Pristine C60Doping PANI with C60 enhances its electrical conductivity and thermal stability. frontiersin.orgConductive Polymers
Poly(methyl methacrylate) (PMMA)C60Incorporation of C60 into PMMA improves its mechanical strength and thermal resistance. frontiersin.orgStructural Materials
Polyethylene (B3416737)C60 with covalently bonded phenolsSignificantly improves the oxidative stability of polyethylene at elevated temperatures (150–250 °C). rsc.orgHigh-Temperature Polymers

Magnetic Nanomaterials

This compound have been successfully integrated with magnetic nanoparticles to create multifunctional hybrid materials that combine the magnetic properties of the nanoparticles with the unique electronic and biological characteristics of fullerenes. A common approach involves the functionalization of iron oxide nanoparticles (such as maghemite, γ-Fe₂O₃) with C60. nih.govtandfonline.com

In a typical synthesis, hybrid magnetic nanoparticles composed of C60 fullerene and γ-Fe₂O₃ can be produced using a hydrothermal method. nih.govtandfonline.com Characterization of these materials reveals nanoparticles with sizes often smaller than 10 nm and significant magnetic saturation values, for instance, 66.5 emu/g. nih.govtandfonline.com The C60 molecule can be either covalently attached to the nanoparticle surface or encapsulated.

The magnetic properties of these composites are influenced by the concentration of the C60 derivative. For example, in Co-C60 thin films, the magnetic coercivity at room temperature decreases as the C60 concentration increases. nist.govresearchgate.net Conversely, in Fe-C60 films, the coercivity increases with higher C60 concentrations. nist.govresearchgate.net These effects are attributed to the formation of nanosized grain structures with C60 molecules dispersed at the grain boundaries. nist.gov

These fullerene-based magnetic nanomaterials have potential applications in the biomedical field. For example, C60-γ-Fe₂O₃ nanoparticles have been investigated for their capacity to adsorb drugs, such as the non-steroidal anti-inflammatory drug flurbiprofen, demonstrating a maximum adsorption capacity of 142.9 mg/g. nih.govtandfonline.com This suggests their potential use as drug delivery carriers that can be guided by an external magnetic field.

The table below presents research findings on C60-based magnetic nanomaterials.

Magnetic ComponentC60 DerivativeSynthesis MethodKey Research FindingPotential Application
γ-Fe₂O₃ (Maghemite)Pristine C60HydrothermalResulting nanoparticles are <10 nm with a magnetic saturation of 66.5 emu/g. nih.govtandfonline.comDrug Delivery
Cobalt (Co)Pristine C60Thermal CodepositionCo-C60 films exhibit in-plane magnetic anisotropy; coercivity decreases with increasing C60 content. nist.govresearchgate.netMagnetic Storage Media
Iron (Fe)Pristine C60Thermal CodepositionFe-C60 films show no in-plane magnetic anisotropy; coercivity increases with increasing C60 content. nist.govresearchgate.netSoft Magnetic Materials

Environmental Applications

The distinct electronic structure of this compound makes them promising candidates for addressing environmental challenges, particularly in the areas of renewable energy and carbon capture. Their ability to act as potent electron acceptors and photosensitizers is being harnessed in research focused on the reduction of carbon dioxide and the production of hydrogen.

Carbon Dioxide (CO₂) Reduction Research

Electrochemical and photocatalytic reduction of CO₂ into valuable fuels and chemicals is a critical area of research for mitigating climate change. rsc.org C60 and its derivatives are being explored as metal-free catalysts or as components in catalytic systems to facilitate this conversion. asiaresearchnews.comresearchgate.net

Research has shown that C60 itself can act as an active catalytic site for the electrochemical reduction of CO₂. asiaresearchnews.com Its curved surface and response to electric fields help to stabilize key reaction intermediates, such as the carboxyl radical (COOH*), which is a crucial step in the reduction process. asiaresearchnews.comresearchgate.net This stabilization enhances the efficiency and selectivity of the reaction, favoring the production of carbon monoxide (CO), a valuable chemical feedstock. azocleantech.com When used in conjunction with other materials, such as copper catalysts, C60 can significantly boost performance by suppressing undesired side reactions. researchgate.netazocleantech.com For instance, a C60–Cu/SiO₂ catalyst achieved a Faradaic efficiency of approximately 85.5% for CO production. azocleantech.com

In the realm of photocatalysis, fullerene derivatives have been shown to act as durable, metal-free catalysts for CO₂ photoreduction. researchgate.net For example, a fulleropyrrolidine dyad demonstrated sustained catalytic activity for over seven days under illumination. researchgate.net The excellent electron-accepting capacity of fullerenes is key to their function in these systems, enabling efficient charge separation and transfer, which are essential for driving the reduction reaction. researchgate.net

The table below summarizes research findings on the use of this compound in CO₂ reduction.

Catalyst SystemReduction MethodKey Research FindingProduct Selectivity
C60 FullereneElectrochemicalActs as a molecular active site, stabilizing the COOH* intermediate through its unique structure and large dipole moment changes. asiaresearchnews.comresearchgate.netCarbon Monoxide (CO)
C60-Cu/SiO₂ElectrochemicalC60 enhances selectivity towards CO by suppressing the formation of byproducts like methane (B114726) and ethene, achieving ~85.5% Faradaic efficiency for CO. azocleantech.comCarbon Monoxide (CO)
DTBT-C60 DyadPhotocatalyticFunctions as a durable, long-lived, metal-free catalyst for CO₂ photoreduction under visible light. researchgate.netNot specified

Hydrogen Production Research

The production of hydrogen from water through photocatalytic and electrocatalytic splitting is a cornerstone of a future hydrogen-based economy. nih.gov C60 and its derivatives are emerging as highly promising materials for developing efficient catalysts for the hydrogen evolution reaction (HER). nih.govresearchgate.net Their unique molecular architecture and electronic properties contribute to exceptional catalytic activity and stability. nih.gov

In electrocatalysis, fullerenes can serve a dual role: as a template for synthesizing highly dispersed, subnanometer metal clusters and as a modulator of electronic interactions at the catalytically active sites. nih.gov For example, transition metal-doped fullerenes have been investigated as electrocatalysts for water splitting. rsc.org Theoretical studies using density functional theory (DFT) have shown that iridium- and platinum-doped fullerenes exhibit excellent catalytic activity for the HER. rsc.org

The table below highlights key research findings in the application of this compound for hydrogen production.

Catalyst SystemProduction MethodKey Research FindingPerformance Metric
Iridium/Platinum-doped C60Electrocatalytic (DFT study)Exhibit excellent catalytic activity for the hydrogen evolution reaction (HER) with low Gibbs free energy for hydrogen adsorption. rsc.orgΔG(H) values of 0.02 eV (Ir) and 0.11 eV (Pt)
C60/graphene/g-C₃N₄PhotocatalyticC60's strong electron-attracting ability, in synergy with graphene's conductivity, significantly enhances charge separation and migration. researchgate.netH₂ production rate of 545 µmol/g/h, 539.6 times that of pure g-C₃N₄
0.5 wt% C60/β-Fe₂O₃PhotocatalyticModification with C60 enhances the photocatalytic activity of β-Fe₂O₃ for H₂ production under visible light. rsc.orgH₂ evolution rate of 321.8 µmol/g/h
CH₃@C₆₀/ZrS₂, F@qHP-C₆₀/GeCPhotocatalytic (Theoretical)Modification with functional groups (CH₃, F) improves carrier separation and increases overpotentials for HER and OER. nih.govReduced Gibbs free energies for HER and OER

Emerging Research Directions in C60 Derivative Chemistry

Molecular Switches

C60 derivatives are at the forefront of research into molecular-level switches, where external stimuli can reversibly alter the properties of a molecule between two or more stable states. These derivatives offer the potential for creating ultra-high-density memory and logic devices.

One of the most promising areas involves endohedral fullerenes, where an atom or small molecule is encapsulated within the C60 cage. Theoretical and experimental studies have shown that endohedral metallofullerenes, such as Li@C60, can function as multi-state molecular switches. nih.govnih.gov The switching mechanism is predicated on the precise location of the encapsulated lithium cation. The Li+ ion is not centrally located but can reside closer to one of the 20 hexagonal rings of the fullerene cage. nih.govnih.gov This off-center displacement, typically between 1.2 to 1.4 Å, breaks the degeneracy of the molecule's electronic orbitals. nih.govacs.org Each of these 20 positions corresponds to a distinct, statistically recognizable molecular state, leading to theoretical predictions of a 20-state molecular switch. nih.govnih.govacs.org Experimental studies using low-temperature scanning tunneling microscopy have successfully demonstrated a 14-state switching behavior for Li@C60 on a gold substrate. nih.gov

Beyond endohedral systems, photochromic this compound represent another significant class of molecular switches. These molecules can be reversibly isomerized between two forms with different absorption spectra by using light of specific wavelengths. rug.nl For instance, a hybrid molecule integrating a C60 cage with a spiropyran unit has been synthesized. mdpi.comnih.gov Upon UV irradiation, the spiropyran moiety transforms into its merocyanine (B1260669) form, altering the electronic and optical properties of the entire molecule. This process is reversible with visible light. mdpi.comnih.gov The fullerene cage in these derivatives can enhance the stability of the photo-switched states. mdpi.com

Redox-active this compound are also being explored as molecular switches. In these systems, the switching between states is controlled by electrochemical oxidation and reduction. nih.gov One innovative approach involves flanking redox-active thiol/disulfide motifs with nonplanar corannulene (B50411) moieties that can recognize fullerenes. nih.gov The formation and cleavage of a disulfide bond can either activate or deactivate the fullerene binding properties, creating an ON/OFF switch. nih.gov

Furthermore, the magnetic properties of certain this compound can be manipulated, leading to the development of molecular magnetic switches. A system composed of a paramagnetic metallofullerene, Sc3C2@C80, connected to a nitroxide radical has been shown to exhibit such behavior. nih.gov The spin-spin interaction between the metallofullerene and the nitroxide radical allows the electron spin resonance (ESR) signal of the Sc3C2@C80 to be switched "on" or "off" by changing the temperature, which affects the spin-lattice interactions. nih.gov

Table 1: Types of C60 Derivative-Based Molecular Switches
Switch TypeC60 Derivative ExampleSwitching MechanismNumber of StatesStimulus
EndohedralLi@C60Positional change of encapsulated Li+ ion14-20Electric field/Tunneling electrons
PhotochromicSpiropyran-C60Photoisomerization2Light (UV/Visible)
Redox-activeCorannulene-flanked thiol/disulfide systems for C60 recognitionDisulfide bond formation/cleavage2 (ON/OFF)Chemical redox agents
MagneticSc3C2@C80-nitroxide radicalSpin-spin interaction modulation2 (ESR ON/OFF)Temperature

Quantum Computing and Spintronics (based on unique electronic/magnetic properties)

The unique electronic and magnetic properties of this compound, particularly endohedral fullerenes, make them promising candidates for the fundamental units of quantum computers—qubits. arxiv.org Their highly symmetric carbon cage provides a shielded environment for the encapsulated atom, leading to long spin coherence times, a crucial requirement for performing quantum operations. researchgate.net

Endohedral fullerenes such as N@C60 and P@C60 are at the center of this research. arxiv.orgresearchgate.net The nitrogen atom in N@C60 has an electron spin of S=3/2 and a nuclear spin of I=1, providing a rich 12-level system. researchgate.net These multiple spin states can be harnessed to encode quantum information. The protective fullerene cage minimizes interactions with the environment that cause decoherence, and coherence times (T2) for N@C60 have been measured to be as long as 0.25 milliseconds in solution at 160 K. arxiv.org Even at room temperature, around 50 Rabi oscillations, which correspond to about 100 qubit operations, can be performed. researchgate.net

To build a quantum computer, individual qubits need to be arranged into scalable arrays where they can interact in a controlled manner. researchgate.netmq.edu.au Researchers are exploring methods to create one-dimensional arrays of endohedral fullerenes, for example, by encapsulating them within carbon nanotubes, forming structures often referred to as "peapods". arxiv.org Another approach involves the chemical synthesis of fullerene dimers, such as N@C60-C60, as a step towards creating two-qubit systems where the spins in adjacent cages can interact. quiprocone.org

In the realm of spintronics, which utilizes the spin of the electron in addition to its charge, this compound are being investigated for spin transport. nih.gov C60-based spin valves, where a thin layer of C60 is sandwiched between two ferromagnetic electrodes, have demonstrated coherent spin transport at room temperature. conicet.gov.arnanogune.eu These devices exhibit a change in electrical resistance depending on the relative alignment of the magnetization of the ferromagnetic layers, a phenomenon known as magnetoresistance. conicet.gov.ar The spin diffusion length in C60 films, which is the average distance an electron can travel without losing its spin information, has been determined to be around 13 ± 2 nm at room temperature. rsc.org

Table 2: Properties of this compound in Quantum Computing and Spintronics
ApplicationC60 DerivativeKey PropertyResearch Finding
Quantum ComputingN@C60Long spin coherence timeT2 up to 0.25 ms; ~100 qubit operations at room temperature. researchgate.netarxiv.org
Quantum ComputingP@C60Long electron spin relaxation timesConsidered a good candidate for qubit implementation. researchgate.net
SpintronicsC60 thin filmsCoherent spin transportSpin diffusion length of 13 ± 2 nm at room temperature. rsc.org
SpintronicsC60-based spin valvesMagnetoresistanceDemonstrated significant magnetoresistance at room temperature. conicet.gov.ar

Artificial Photosynthesis (Biomimetic Systems for Charge Separation)

Artificial photosynthesis aims to replicate the natural process of converting sunlight into chemical energy. rsc.org this compound play a crucial role in this field, primarily acting as exceptional electron acceptors in donor-acceptor systems designed to mimic the initial light-harvesting and charge-separation steps of photosynthesis. acs.org

A common strategy involves covalently linking a C60 moiety to a photosensitizer molecule, such as a porphyrin or a phthalocyanine (B1677752), which acts as the electron donor. acs.orgacs.org Upon photoexcitation of the donor, an electron is transferred to the C60 acceptor, creating a charge-separated state. researchgate.net The efficiency of these systems lies in the rapid photoinduced charge separation and a slow subsequent charge recombination, which allows the separated charges to be harnessed for chemical reactions. acs.org

Research has shown that the dynamics of charge separation and recombination can be finely tuned by altering the linkage between the donor and acceptor, as well as the solvent polarity. acs.orgnih.gov For example, in a ferrocene-zincporphyrin-C60 triad (B1167595), the charge-separated state has been found to have a lifetime as long as 16 microseconds, with a quantum yield close to unity. nih.gov This long lifetime is crucial for allowing the separated charges to drive subsequent chemical reactions. nih.gov

Beyond simple dyads and triads, more complex multicomponent systems are being developed. For instance, a ferrocene-porphyrin trimer-fullerene pentad has demonstrated the formation of a long-lived charge-separated state (0.53 seconds in a frozen solvent at 163 K) with a high quantum yield of 83%. rsc.org

Table 3: this compound in Artificial Photosynthesis
System TypeC60 Derivative SystemFunctionKey Research Finding
Donor-Acceptor TriadFerrocene-zincporphyrin-C60Charge SeparationCharge-separated state lifetime of 16 µs. nih.gov
Donor-Acceptor PentadFerrocene-porphyrin trimer-C60Charge SeparationCharge-separated state lifetime of 0.53 s at 163 K. rsc.org
PhotocatalysisC60-decorated CdS/TiO2Hydrogen ProductionEnhanced photocatalytic activity and stability. acs.orgresearchgate.net
Donor-Acceptor DyadZincporphyrin-C60Charge SeparationCharge separation occurs from the excited state of both porphyrin and C60. acs.org

Q & A

Q. How can researchers design experiments to synthesize C60 derivatives with controlled functionalization?

Methodological Answer: Synthesis of this compound requires precise control over reaction conditions (e.g., solvent polarity, temperature, and stoichiometry). Common methods include:

  • Cycloaddition reactions (e.g., Bingel-Hirsch reaction) to attach functional groups via [2+1] or [4+2] mechanisms .
  • Radical addition for covalent modifications under UV/thermal activation .
  • Supramolecular approaches using host-guest interactions for non-covalent modifications.
    Key validation tools: HPLC, mass spectrometry, and NMR to confirm functionalization efficiency and purity .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic methods : UV-Vis (to monitor π-π* transitions), FTIR (to detect functional group vibrations), and NMR (for covalent bond confirmation) .
  • Mass spectrometry : MALDI-TOF or ESI-MS to determine molecular weight and functionalization patterns.
  • X-ray crystallography : For resolving atomic-level structures in crystalline derivatives .

Q. How can researchers assess the stability of this compound under varying environmental conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) to evaluate thermal stability.
  • Accelerated degradation studies under UV light, humidity, or oxidative conditions (e.g., using H₂O₂) to simulate real-world stability .
  • Dynamic light scattering (DLS) to monitor aggregation in aqueous solutions .

Advanced Research Questions

Q. How can contradictory data on C60 derivative cytotoxicity be systematically analyzed?

Methodological Answer: Discrepancies in cytotoxicity studies (e.g., some reports show low toxicity , others highlight oxidative stress ) require:

  • Standardized protocols : Control solvent effects (e.g., THF residues in aqueous suspensions ).
  • Dose-response curves with multiple cell lines (e.g., endothelial vs. epithelial cells) and endpoints (ROS generation, apoptosis markers).
  • Mechanistic studies : Compare lipid peroxidation (Sayes et al., 2005 ) vs. antioxidant behavior (e.g., in neuronal models).
    Reference frameworks: Use PICO (Population, Intervention, Comparison, Outcome) to structure comparative analyses .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets (e.g., HIV protease)?

Methodological Answer:

  • Molecular docking simulations (e.g., AutoDock Vina) to model hydrophobic interactions between C60 and protease active sites .
  • MD simulations : Assess stability of C60-protein complexes over time (e.g., Wudl et al.’s HIV-1 protease studies ).
  • QSAR models : Correlate functional group electronegativity/steric effects with inhibition efficacy .

Q. How can researchers optimize this compound for dual-functionality applications (e.g., catalysis and drug delivery)?

Methodological Answer:

  • Modular synthesis : Attach catalytic moieties (e.g., metal complexes) and targeting ligands (e.g., folate) in separate reaction steps .
  • In vitro validation : Test catalytic activity (e.g., hydrogenation rates) alongside drug release profiles (e.g., pH-responsive systems) .
  • Synchrotron-based techniques : Use XAS (X-ray absorption spectroscopy) to monitor structural changes during dual-function operation .

Q. What experimental designs address the challenges of reproducibility in C60-based photodynamic therapy studies?

Methodological Answer:

  • Standardized light sources : Calibrate wavelength and intensity (e.g., 630 nm for singlet oxygen generation) .
  • Control nanoparticle dispersion : Use surfactants (e.g., PEG) to minimize aggregation in biological media .
  • Blinded studies : Implement randomized sample allocation and third-party data analysis to reduce bias .

Q. How can mechanistic studies differentiate between direct and indirect effects of this compound in anti-inflammatory applications?

Methodological Answer:

  • Gene knockout models : Compare wild-type vs. COX-2⁻/⁻ cells to isolate pathways affected by this compound .
  • ROS scavenger assays : Add antioxidants (e.g., NAC) to determine if anti-inflammatory effects are ROS-dependent .
  • Transcriptomic profiling : RNA-seq to identify downstream targets (e.g., NF-κB suppression in Huang et al., 2008 ).

Data Analysis and Contradiction Resolution

Q. How should researchers handle variability in C60 derivative efficacy across in vitro vs. in vivo models?

Methodological Answer:

  • Pharmacokinetic profiling : Track biodistribution (e.g., using radiolabeled C60) to explain bioavailability differences .
  • Tissue-specific assays : Compare liver metabolism vs. tumor microenvironments using ex vivo models .
  • Meta-analysis frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What statistical methods are robust for analyzing non-linear dose-response relationships in C60 toxicity studies?

Methodological Answer:

  • Non-parametric tests : Use Kruskal-Wallis for non-normal distributions.
  • Hill slope modeling : Fit sigmoidal curves to identify threshold effects .
  • Machine learning : Train classifiers to predict toxicity based on functional group descriptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.